molecular formula C10H9FO3 B1320828 4-(2-Fluorophenyl)-4-oxobutanoic acid CAS No. 90429-80-4

4-(2-Fluorophenyl)-4-oxobutanoic acid

Cat. No.: B1320828
CAS No.: 90429-80-4
M. Wt: 196.17 g/mol
InChI Key: DJQBIEXWDRJOTM-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-4-oxobutanoic acid is an organic compound with a molecular formula of C10H9FO3. This compound is characterized by the presence of a fluorophenyl group attached to a butanoic acid backbone, which includes a ketone functional group. The fluorine atom in the phenyl ring significantly influences the compound’s chemical properties and reactivity.

Scientific Research Applications

4-(2-Fluorophenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-4-oxobutanoic acid typically involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluorophenyl)-4-oxobutanoic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

4-(2-fluorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQBIEXWDRJOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611857
Record name 4-(2-Fluorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90429-80-4
Record name 4-(2-Fluorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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